molecular formula C12H17ClN2O B439431 2-chloro-N,N-dipropylnicotinamide CAS No. 353474-24-5

2-chloro-N,N-dipropylnicotinamide

Cat. No.: B439431
CAS No.: 353474-24-5
M. Wt: 240.73g/mol
InChI Key: IYYZOHKXBDGPAI-UHFFFAOYSA-N
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Description

2-chloro-N,N-dipropylnicotinamide: is an organic compound with the molecular formula C12H17ClN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with two propyl groups and the pyridine ring is chlorinated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dipropylnicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N,N-dipropylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution: Products depend on the nucleophile used; for example, substitution with an alkoxide can yield an ether.

    Oxidation: Oxidation of the amide group can produce a carboxylic acid.

    Reduction: Reduction can yield the corresponding amine.

    Hydrolysis: Hydrolysis yields 2-chloronicotinic acid and dipropylamine.

Scientific Research Applications

2-chloro-N,N-dipropylnicotinamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-chloro-N,N-diethylnicotinamide
  • 2-chloro-N-methylnicotinamide
  • 2-chloro-N-ethylnicotinamide
  • 2-chloro-N-propylacetamide

Comparison: 2-chloro-N,N-dipropylnicotinamide is unique due to the presence of two propyl groups on the amide nitrogen, which can influence its steric and electronic properties. This makes it distinct from other similar compounds that may have different alkyl groups or substitutions on the nicotinamide ring .

Properties

IUPAC Name

2-chloro-N,N-dipropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZOHKXBDGPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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